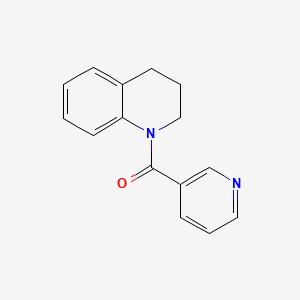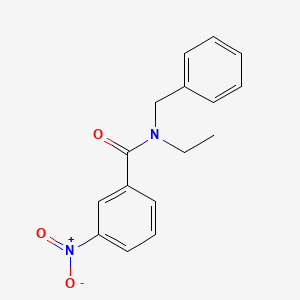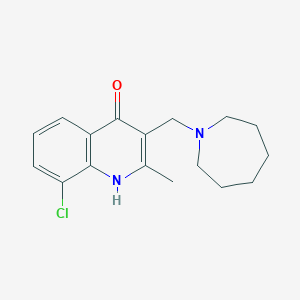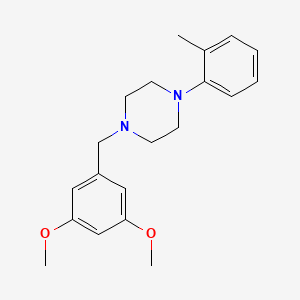
1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydroquinoline derivatives can be achieved through several methods. One notable method involves the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates in the presence of Lewis acid, which results in the selective formation of 1,2,3,4-tetrahydroquinoline derivatives in moderate to good yields, depending on the electronic nature of the reactants (Lu & Shi, 2007). Another method employs a one-pot, four-component reaction that allows for the efficient assembly of dihydropyrindines and tetrahydroquinolines, highlighting the versatility of this compound's synthesis routes (Yehia, Polborn, & Müller, 2002).
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives, including 1-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydroquinoline, has been elucidated through various analytical techniques, such as X-ray crystallography. These analyses have provided detailed insights into the compound's structural features, including bond lengths, angles, and overall molecular conformation, which are crucial for understanding its reactivity and biological activity. For instance, the structure of certain tetrahydroquinoline derivatives was confirmed by X-ray structure analyses, offering a basis for further modification and optimization (Yehia, Polborn, & Müller, 2002).
Chemical Reactions and Properties
Tetrahydroquinoline derivatives participate in a variety of chemical reactions, reflecting their chemical properties. These compounds can undergo reactions such as cyclization, alkylation, and aromatic substitution, enabling the synthesis of a wide array of chemical structures with diverse functionalities. For example, the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates to form tetrahydroquinoline derivatives exemplifies the compound's reactivity and the potential for creating structurally diverse molecules (Lu & Shi, 2007).
properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(13-6-3-9-16-11-13)17-10-4-7-12-5-1-2-8-14(12)17/h1-3,5-6,8-9,11H,4,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSRJRDHOSQBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroquinolin-1(2H)-yl(pyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2,4-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5648720.png)

![ethyl 6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5648754.png)

![2-{[(2-fluorophenoxy)acetyl]amino}benzamide](/img/structure/B5648768.png)


![3-{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5648793.png)

![1-[4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]acetone](/img/structure/B5648811.png)
